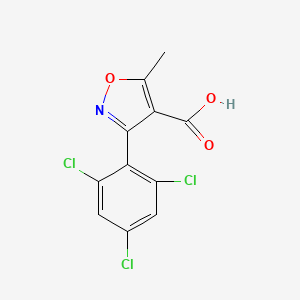

5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid

Description

5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5, a 2,4,6-trichlorophenyl group at position 3, and a carboxylic acid moiety at position 2. This structure combines electron-withdrawing chlorine atoms and a rigid aromatic system, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H6Cl3NO3 |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

5-methyl-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C11H6Cl3NO3/c1-4-8(11(16)17)10(15-18-4)9-6(13)2-5(12)3-7(9)14/h2-3H,1H3,(H,16,17) |

InChI Key |

YVICVOILJZPLMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=C(C=C2Cl)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Method Based on Hydroxamoyl Chloride Condensation (Patent US3466296A)

This method involves the condensation of 2,4,6-trichlorobenzohydroxamoyl chloride with ethyl acetoacetate in the presence of a base such as triethylamine. The process proceeds as follows:

Step 1: Condensation

2,4,6-Trichlorobenzohydroxamoyl chloride is reacted with ethyl acetoacetate under inert conditions with triethylamine as a base and anhydrous magnesium sulfate as a dehydrating agent to facilitate cyclization and formation of ethyl 3-(2,4,6-trichlorophenyl)-5-methylisoxazole-4-carboxylate.

Step 2: Hydrolysis

The ester intermediate is hydrolyzed using potassium hydroxide to yield 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid.

-

The condensation is typically carried out under anhydrous conditions, with temperature control to prevent side reactions. Hydrolysis is performed under basic aqueous conditions, followed by acidification to precipitate the carboxylic acid.

Method Based on Ethyl Ethoxymethyleneacetoacetate and Hydroxylamine Sulfate (Patent US20030139606A1)

Though this patent primarily describes preparation of a trifluoromethyl-substituted analog, the methodology is adaptable for the trichlorophenyl derivative:

Step 1: Formation of Ethyl Ethoxymethyleneacetoacetate

Ethyl acetoacetate is reacted with triethyl orthoformate and acetic anhydride at 75–150 °C to form ethyl ethoxymethyleneacetoacetate.

Step 2: Cyclization with Hydroxylamine Sulfate

The above intermediate is combined with sodium acetate or trifluoroacetate salt and hydroxylamine sulfate at low temperature (−20 °C to 10 °C) to form ethyl-5-methylisoxazole-4-carboxylate.

Step 3: Purification

The crude ester is purified to remove isomeric impurities, which can be significant (up to 10.4% isomeric impurity reported).

Step 4: Hydrolysis

The ester is hydrolyzed with a strong acid to yield 5-methylisoxazole-4-carboxylic acid.

Step 5: Conversion to Acid Chloride

The acid is reacted with thionyl chloride (preferably anhydrous) to form the corresponding acid chloride intermediate.

Step 6: Amidation

The acid chloride is reacted with an amine base and the appropriate aniline derivative (in this case, the trichlorophenyl analog would be substituted accordingly) to form the final amide or carboxylic acid derivative.

-

Solvents such as toluene, acetic acid, ethyl acetate, and chlorinated solvents are used in crystallization and reaction steps. Temperature control is critical, especially in amidation (0–50 °C preferred).

Notes on Impurities and Optimization

- Isomeric impurities, such as ethyl-3-methylisoxazole-4-carboxylate, can form during cyclization and require careful purification.

- By-products like CATA (a side product) can form under basic reflux conditions.

- Use of crystallization and solvent selection (e.g., toluene and acetic acid mixture) improves purity.

- Water-free conditions, especially during acid chloride formation with thionyl chloride, are essential to prevent hydrolysis and side reactions.

Comparative Data Table of Preparation Steps

| Step | Method 1 (Hydroxamoyl Chloride) | Method 2 (Ethyl Ethoxymethyleneacetoacetate) |

|---|---|---|

| Starting Materials | 2,4,6-Trichlorobenzohydroxamoyl chloride + ethyl acetoacetate | Ethyl acetoacetate + triethyl orthoformate + acetic anhydride + hydroxylamine sulfate |

| Key Reagents | Triethylamine, MgSO4 (anhydrous) | Sodium acetate or trifluoroacetate salt, hydroxylamine sulfate |

| Cyclization Conditions | Anhydrous, inert atmosphere | Low temperature (−20 °C to 10 °C), ethanol solvent |

| Intermediate | Ethyl 3-(2,4,6-trichlorophenyl)-5-methylisoxazole-4-carboxylate | Ethyl-5-methylisoxazole-4-carboxylate (crude, requires purification) |

| Hydrolysis | KOH aqueous solution | Strong acid hydrolysis |

| Acid Chloride Formation | Not specified (typically SOCl2) | Thionyl chloride, anhydrous, optional solvent (toluene preferred) |

| Final Functionalization | Acid hydrolysis to acid | Amidation with amine base and substituted aniline |

| Purification Techniques | Crystallization, extraction | Crystallization with solvent mixtures, solvent extraction |

| Reported Yields | Moderate to high (not explicitly quantified) | Crude ester yield ~85%, purification required |

| Impurity Control | Use of dehydrating agents and anhydrous conditions | Purification to remove isomeric impurities, control of reaction conditions |

Summary of Research Results

- The condensation of hydroxamoyl chlorides with acetoacetate esters is a well-established route to 3,5-disubstituted isoxazole-4-carboxylates, including the 5-methyl-3-(2,4,6-trichlorophenyl) derivative.

- Cyclization via ethyl ethoxymethyleneacetoacetate and hydroxylamine sulfate provides an alternative route, though it requires stringent control of reaction conditions to minimize isomeric impurities.

- Conversion of esters to carboxylic acids and subsequent transformation to acid chlorides enables further functionalization.

- Solvent choice, temperature control, and purification steps are critical for high purity and yield.

- The presence of multiple chlorine substituents on the phenyl ring influences reactivity and purification strategies.

Chemical Reactions Analysis

Acyl Chloride Formation

The carboxylic acid group undergoes chlorination with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This reaction is critical for subsequent derivatization:

Reaction Conditions

-

Reagents : Excess thionyl chloride (acts as both reactant and solvent)

-

Solvents : Toluene or acetonitrile (optional)

-

Temperature : Room temperature (20–25°C)

-

Key Observation : Reactions without anhydrous conditions lead to hydrolysis, reducing yields .

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the carboxylic acid oxygen on sulfur in SOCl₂, forming a mixed anhydride intermediate that collapses to release HCl and SO₂, yielding the acyl chloride .

Amide Coupling

The acyl chloride derivative reacts with amines (e.g., trifluoromethyl aniline) to form biologically active amides:

Key Reaction Parameters

-

Base : Triethylamine (1 equiv)

-

Temperature : 0–15°C (prevents side reactions)

-

Solvent : Toluene or chlorinated solvents

Side Reactions

-

Isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate) form if cyclization steps lack specificity .

-

Base-sensitive substrates may decompose, requiring careful stoichiometric control.

Stability and Decomposition Pathways

-

Thermal Decarboxylation : At elevated temperatures (>150°C), the carboxylic acid group undergoes decarboxylation, forming 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole. This reaction is sensitive to solvent polarity and proton donors .

-

Hydrolysis : The acyl chloride intermediate hydrolyzes rapidly in aqueous media, reverting to the parent carboxylic acid .

Reaction Comparison Table

| Reaction Type | Key Reagents | Yield (%) | Application |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂ | 90–95 | Precursor for amides/esters |

| Anhydride Synthesis | (COCl)₂, TPPO | 85–94 | Polymer chemistry, catalysis |

| Amide Coupling | TFMA, Et₃N | 80–88 | Pharmaceutical intermediates |

Scientific Research Applications

5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to biological targets based on its chemical diversity, leading to various biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Isoxazole Core

The isoxazole ring’s substitution pattern critically influences physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Isoxazole Derivatives

*Calculated molecular weight based on formula C₁₁H₇Cl₃NO₃.

Key Observations:

- These groups enhance lipophilicity, which may improve membrane permeability in drug candidates .

- Electron-Withdrawing vs.

- Heteroaromatic Substituents : The thiophene group in 41p contributes to π-conjugation, which could influence luminescent or charge-transfer properties in materials science applications .

Amide Derivatives :

- Compound 39p : Synthesized from 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid (41p) and N,N-diethyl-p-phenylenediamine, yielding a 72% isolated product with a melting point of 161.5–162.2°C .

- Compound 40 : Derived from 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylic acid (41g) and N,N-dimethyl-p-phenylenediamine, achieving a 78% yield and higher thermal stability (m.p. 202.2–203.9°C) due to nitro group stabilization .

The trichlorophenyl analog’s absence of reported amide derivatives suggests that steric bulk from three chlorine atoms may hinder coupling reactions, necessitating optimized conditions (e.g., elevated temperatures or alternative coupling reagents).

Reduction and Cyclization Reactions :

- L-Selectride® Reactions : 5-Methyl-3-(2,4,6-trimethylphenyl)isoxazole-4-carboxylic acid methyl ester (117) undergoes stereoselective reduction to form 2-isoxazolines, with stereochemistry influenced by reaction temperature and time . This reactivity pattern implies that the trichlorophenyl analog may similarly participate in asymmetric syntheses, though chlorine’s electronegativity could alter transition-state interactions.

Pharmacological and Material Science Context

- Glutamate Receptor Analog: The isoxazole moiety is a hallmark of AMPA receptor ligands (e.g., AMPA itself: a-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid).

- Luminescent Materials : The trichlorophenyl group’s electron-deficient nature may enhance radical stability in materials like TTM-1Cz, a metal-free organic radical scintillator .

Biological Activity

5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid (also known as 5-Methylisoxazole-4-carboxylic acid) is a compound of significant interest due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid is , with a molecular weight of approximately 306.5 g/mol. The compound features a unique isoxazole ring structure, which contributes to its biological properties. The presence of the trichlorophenyl group enhances its reactivity and biological activity, making it a candidate for pharmaceutical applications.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies indicate that 5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid has notable antimicrobial properties against various bacterial strains.

- Anticancer Properties : Research has shown that derivatives of this compound can inhibit the growth of cancer cells, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can be beneficial in treating diseases linked to enzyme dysfunction.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains. |

| Anticancer | Inhibits growth in specific cancer cell lines. |

| Enzyme Inhibition | Acts as an inhibitor for certain enzymes. |

Synthesis Methods

The synthesis of 5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid can be achieved through several methods. Common approaches include:

- Condensation Reactions : Utilizing appropriate precursors to form the isoxazole ring.

- Halogenation : Introducing chlorine atoms into the phenyl group to enhance biological activity.

- Carboxylation : Adding carboxylic acid functional groups to the isoxazole structure.

These methods require careful control of reaction conditions to optimize yield and purity.

Structure-Activity Relationships (SAR)

The unique substitution pattern on the isoxazole ring and the presence of multiple chlorine atoms on the phenyl group are crucial for enhancing the biological activities of this compound. Comparative studies with similar compounds have highlighted the importance of these structural features in determining potency and efficacy.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 5-Methylisoxazole-4-carboxylic Acid | C₆H₅NO₃ | Antimicrobial |

| 5-(2-Chlorophenyl)-3-isoxazolecarboxylic Acid | C₉H₇ClN₃O₂ | Antimicrobial |

| 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid | C₉H₈BrN₃O₂ | Anticancer |

Case Studies and Research Findings

Recent research has focused on the enzyme inhibitory effects of 5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid. For instance:

- A study evaluated its effect on acetylcholinesterase (AChE) and found that it exhibited moderate inhibitory activity with an IC50 value indicating effective concentration levels for therapeutic applications .

- Another investigation into its anticancer properties revealed that derivatives showed varying degrees of cytotoxicity against different cancer cell lines such as MCF-7 and HCT116 .

Q & A

Q. What are the recommended methods for synthesizing 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid?

A common approach involves refluxing intermediates such as 3-formyl-indole derivatives with sodium acetate in acetic acid, followed by crystallization and purification via recrystallization (e.g., DMF/acetic acid mixtures). This method ensures high yields while minimizing side reactions. Structural confirmation should include NMR and IR spectroscopy . For analogous isoxazole derivatives, esterification or alkylation reactions are often employed to introduce substituents like trichlorophenyl groups .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- X-ray crystallography : To resolve the spatial arrangement of the trichlorophenyl and isoxazole moieties.

- DFT calculations : To predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data.

- NMR/IR spectroscopy : To confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage conditions?

Stability studies should assess degradation under:

- Temperature : Accelerated testing at 40°C–60°C to simulate long-term storage.

- Light exposure : UV/Vis monitoring of photodegradation byproducts.

- Humidity : Karl Fischer titration to measure hygroscopicity. Analogous isoxazole derivatives show sensitivity to moisture and light, necessitating storage in airtight, opaque containers at –20°C .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) can identify low-energy intermediates and transition states. ICReDD’s methodology integrates computational predictions with high-throughput experimentation to narrow optimal conditions (e.g., solvent polarity, catalyst loading), reducing trial-and-error efforts by >50% .

Q. What experimental design strategies are effective for resolving contradictory data in catalytic applications?

Use statistical Design of Experiments (DoE) to isolate variables (e.g., temperature, pH, reagent ratios). For example:

Q. How can researchers address discrepancies in bioactivity assays for this compound?

Cross-validate results using:

- Orthogonal assays : Combine enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT) tests.

- Metabolite profiling : LC-MS to rule out interference from degradation products. For heterocyclic analogs, inconsistent bioactivity often arises from solubility issues—address via co-solvents (e.g., DMSO:PBS mixtures) .

Q. What advanced purification techniques are suitable for isolating this compound from complex mixtures?

Q. How does the trichlorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing Cl groups deactivate the aromatic ring, requiring Pd-based catalysts (e.g., Pd(OAc)₂) with bulky ligands (XPhos) to facilitate Suzuki-Miyaura couplings. Computational studies suggest meta-chlorine atoms sterically hinder ortho-functionalization .

Methodological Challenges and Solutions

Q. What strategies mitigate environmental risks during large-scale synthesis?

Q. How can researchers validate the compound’s role in heterogeneous catalysis?

Characterize surface interactions via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.